molecular formula C10H13ClN2O2S B7870326 6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide

6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide

Cat. No.: B7870326
M. Wt: 260.74 g/mol
InChI Key: NRJPOQIPOVWWQE-UHFFFAOYSA-N
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Description

6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C10H13ClN2O2S. It is characterized by the presence of a chloro group at the 6th position of the pyridine ring, a cyclobutylmethyl group attached to the nitrogen atom, and a sulfonamide group at the 3rd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Cyclobutylmethyl Group: This step involves the alkylation of the nitrogen atom on the pyridine ring using cyclobutylmethyl halides under basic conditions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide
  • 6-chloro-N-(cyclohexylmethyl)pyridine-3-sulfonamide
  • 6-chloro-N-(cyclopentylmethyl)pyridine-3-sulfonamide

Uniqueness

6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S/c11-10-5-4-9(7-12-10)16(14,15)13-6-8-2-1-3-8/h4-5,7-8,13H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJPOQIPOVWWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNS(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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